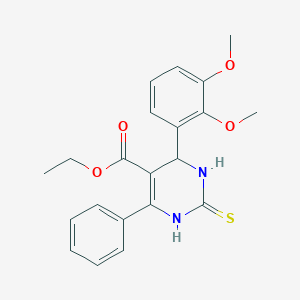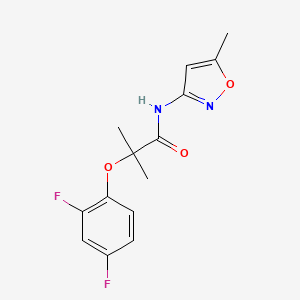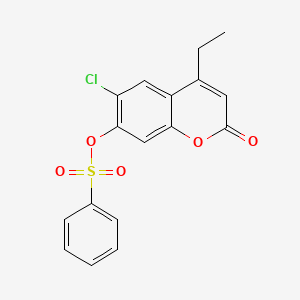![molecular formula C20H23N3O6S B5134943 ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate](/img/structure/B5134943.png)
ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate, also known as EET, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EET is a member of the thiophene carboxylate family and is synthesized through a multi-step process involving several chemical reactions.
Wirkmechanismus
The exact mechanism of action of ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate is not yet fully understood, but it is believed to act through several pathways. ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and inflammation. Additionally, ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression.
Biochemical and Physiological Effects:
ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate has been shown to have several biochemical and physiological effects. ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a role in inflammation. ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate has been shown to improve cognitive function and to have a protective effect on the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate in lab experiments is its high potency and specificity. ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one of the limitations of using ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate. One direction is to investigate the potential use of ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate as a therapeutic agent in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Another direction is to study the mechanism of action of ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate in more detail to gain a better understanding of its therapeutic potential. Additionally, future research could focus on developing more cost-effective synthesis methods for ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate to make it more accessible for lab experiments.
In conclusion, ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate exhibits anti-inflammatory, anti-cancer, and anti-microbial properties and has a protective effect on the cardiovascular system and cognitive function. Although ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate has several advantages for lab experiments, its high cost may limit its use in large-scale experiments. Future research could focus on investigating the potential therapeutic applications of ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate in various diseases and developing more cost-effective synthesis methods for ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate.
Synthesemethoden
The synthesis of ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate involves a multi-step process that starts with the reaction of ethyl 5-ethyl-2-oxo-1,3-thiazolidine-3-carboxylate with 4-(4-morpholinyl)-3-nitrobenzoyl chloride in the presence of a base. The resulting compound is then treated with thionyl chloride to form the corresponding acid chloride. The final step involves the reaction of the acid chloride with thiophene-3-carboxylic acid in the presence of a base to yield ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate exhibits anti-inflammatory, anti-cancer, and anti-microbial properties. ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate has also been shown to have a protective effect on the cardiovascular system and to improve cognitive function.
Eigenschaften
IUPAC Name |
ethyl 5-ethyl-2-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-3-14-12-15(20(25)29-4-2)19(30-14)21-18(24)13-5-6-16(17(11-13)23(26)27)22-7-9-28-10-8-22/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJVPYWIACAWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chlorophenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B5134881.png)
![10-(3-chlorobenzyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5134884.png)

![3-[(4-nitrophenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5134892.png)

![ethyl 7-bromo-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-bis(2-propoxyphenyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5134908.png)
![4-tert-butyl-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide](/img/structure/B5134910.png)
![1-{[1-(2-methylbenzyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5134916.png)
![5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5134920.png)
![N-{1-[1-(2,4-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5134923.png)
![4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5134925.png)
![2-[4-(4-bromobenzoyl)-1-piperazinyl]-6-nitro-1,3-benzothiazole](/img/structure/B5134944.png)
![2-methyl-5-{4-[(5-methyl-3-pyridinyl)carbonyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5134958.png)